
2-(3-(1H-indol-3-yl)propyl)-3-phenylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(1H-indol-3-yl)propyl)-3-phenylquinazolin-4(3H)-one is a complex organic compound that features both indole and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1H-indol-3-yl)propyl)-3-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-(1H-indol-3-yl)propylamine with 3-phenylquinazolin-4(3H)-one under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(1H-indol-3-yl)propyl)-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indole or quinazoline rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives.
Applications De Recherche Scientifique
2-(3-(1H-indol-3-yl)propyl)-3-phenylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3-(1H-indol-3-yl)propyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The indole and quinazoline moieties can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Indol-3-yl)propanoic acid: This compound shares the indole moiety but lacks the quinazoline structure.
3-(1H-Indol-3-yl)-2-(trimethylazaniumyl)propanoate: Similar in structure but with different functional groups and properties.
Uniqueness
2-(3-(1H-indol-3-yl)propyl)-3-phenylquinazolin-4(3H)-one is unique due to the combination of indole and quinazoline moieties, which confer distinct biological activities and chemical properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Propriétés
Numéro CAS |
139543-62-7 |
|---|---|
Formule moléculaire |
C25H21N3O |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
2-[3-(1H-indol-3-yl)propyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C25H21N3O/c29-25-21-13-5-7-15-23(21)27-24(28(25)19-10-2-1-3-11-19)16-8-9-18-17-26-22-14-6-4-12-20(18)22/h1-7,10-15,17,26H,8-9,16H2 |
Clé InChI |
SLXYRRRGRLCWSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCCC4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


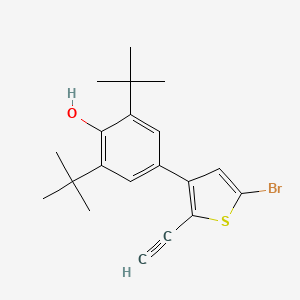

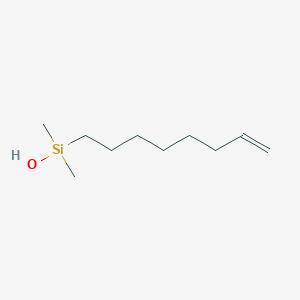
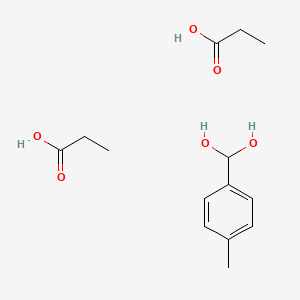
![4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14271273.png)
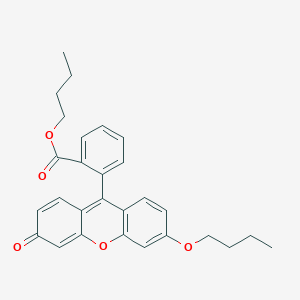
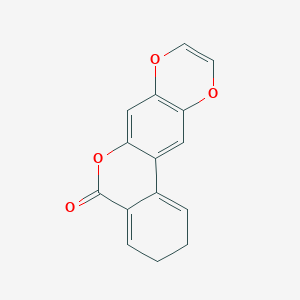
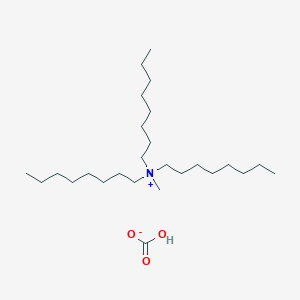

![Phenyl [(2-phenylacetamido)methyl]phosphonate](/img/structure/B14271294.png)

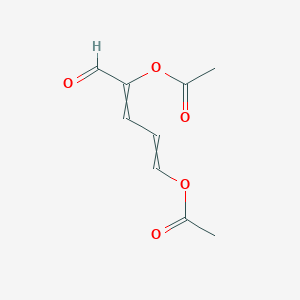
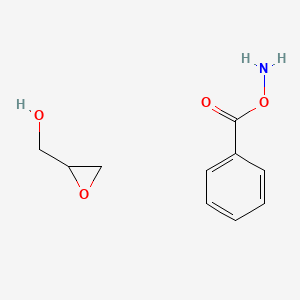
![Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14271337.png)
